molecular formula C26H39Cl2N5O5S B609054 Mirodenafil dihydrochloride CAS No. 862189-96-6

Mirodenafil dihydrochloride

Cat. No.: B609054
CAS No.: 862189-96-6
M. Wt: 604.6 g/mol
InChI Key: CKPHITUXXABKDL-UHFFFAOYSA-N
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Description

This compound is primarily used in the research of erectile dysfunction, Alzheimer’s disease, and systemic sclerosis . It is known for its high selectivity and efficacy in various biological models.

Mechanism of Action

Target of Action

Mirodenafil dihydrochloride primarily targets Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .

Mode of Action

This compound, as a PDE5 inhibitor, binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to muscle relaxation and vasodilation .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) signaling pathway , influencing the phosphorylation of tau, a protein associated with neurodegenerative diseases . Mirodenafil also impacts the autophagy-lysosome pathway and glucocorticoid receptor (GR) transcriptional activity . Interestingly, it has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling .

Pharmacokinetics

It is known to be orally active and has shown therapeutic efficacy in various models in vivo .

Result of Action

This compound has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease . These effects were achieved through the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, glycogen synthase kinase 3β (GSK-3β) activity, GR transcriptional activity, and the Wnt/β-catenin signaling .

Preparation Methods

The synthesis of SK-3530 dihydrochloride involves several key steps:

Chemical Reactions Analysis

SK-3530 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: SK-3530 dihydrochloride can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The primary products of these reactions are modified versions of the original compound, which may have different biological properties.

Scientific Research Applications

SK-3530 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

SK-3530 dihydrochloride is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it has unique properties that set it apart:

Similar Compounds

  • Sildenafil
  • Tadalafil
  • Vardenafil

These compounds share a similar mechanism of action but differ in their selectivity, efficacy, and molecular structure.

Properties

IUPAC Name

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPHITUXXABKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862189-96-6
Record name Mirodenafil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIRODENAFIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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